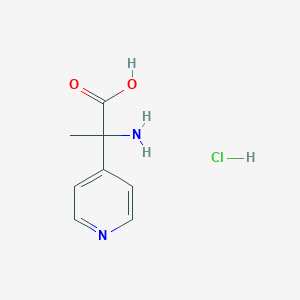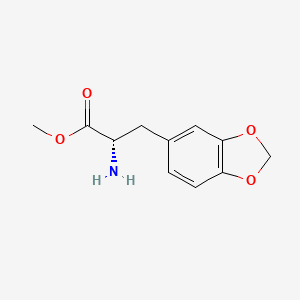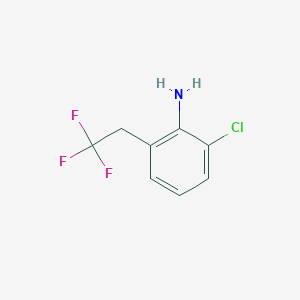
2-Chloro-6-(2,2,2-trifluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7ClF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and trifluoroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethylamine. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-6-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. For instance, in the iron porphyrin-catalyzed N-trifluoroethylation reaction, the compound undergoes a cascade diazotization/N-trifluoroethylation process . The presence of the trifluoroethyl group can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-(trifluoromethoxy)aniline
- 2-Chloro-5-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
Uniqueness
2-Chloro-6-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C8H7ClF3N |
|---|---|
Poids moléculaire |
209.59 g/mol |
Nom IUPAC |
2-chloro-6-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(7(6)13)4-8(10,11)12/h1-3H,4,13H2 |
Clé InChI |
HLKVJMIYZLFETO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)N)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


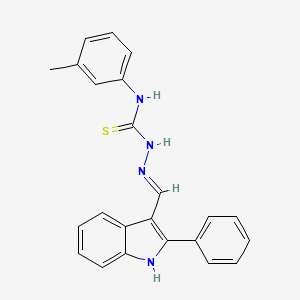
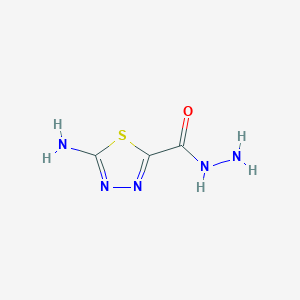



![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)


